molecular formula C18H16N2O4 B2746959 5-Methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol CAS No. 877803-68-4

5-Methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol

Cat. No.: B2746959
CAS No.: 877803-68-4
M. Wt: 324.336
InChI Key: LFUOBSBMLCUWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol (CAS: 877803-68-4) is a pyrimidine-based phenolic compound with the molecular formula C₁₈H₁₆N₂O₄ and a molecular weight of 324.33 g/mol . Its structure features a central pyrimidine ring substituted at position 4 with a 5-methoxy-2-phenolic group and at position 5 with a 2-methoxyphenoxy moiety.

Properties

IUPAC Name

5-methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-22-12-7-8-13(14(21)9-12)18-17(10-19-11-20-18)24-16-6-4-3-5-15(16)23-2/h3-11,21H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUOBSBMLCUWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC=NC=C2OC3=CC=CC=C3OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-methoxyphenol with pyrimidine derivatives under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-quality this compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

The following table summarizes key structural analogs and their differentiating features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Potential Implications
5-Methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol (Target) 2-Methoxyphenoxy at pyrimidine C5; phenol at C4 C₁₈H₁₆N₂O₄ 324.33 Reference compound Balanced lipophilicity and hydrogen-bonding capacity
2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol Dichlorobenzyloxy at phenol C5; amino at pyrimidine C2 C₂₄H₂₀Cl₂N₂O₄ 495.34 Addition of Cl atoms and benzyloxy group; amino substitution Enhanced lipophilicity; potential for stronger hydrophobic interactions
5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol 4-Methoxyphenyl at pyrimidine C5 (vs. 2-methoxyphenoxy) C₁₈H₁₆N₂O₄ 324.33 Methoxy position shifted from phenoxy (C2 to C4) Altered electronic distribution; possible changes in binding affinity
5-Methoxy-2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol Pyrazole ring replaces pyrimidine; methyl at pyrazole C5 C₁₈H₁₈N₂O₄ 326.35 Heterocyclic core modification (pyrimidine → pyrazole) Reduced aromaticity; altered hydrogen-bonding patterns
2-(5-(2-Methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol 2-Methylallyloxy at phenol C5 C₂₁H₂₀N₂O₄ 364.40 Allyloxy chain introduces steric bulk Increased metabolic instability due to allylic oxidation susceptibility
Bosentan (4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl]) tert-Butyl and hydroxyethoxy groups; pyrimidin-2-yl substituent C₂₇H₂₉N₅O₆S 551.62 Larger hydrophobic substituents (tert-butyl, hydroxyethoxy) Clinically approved endothelin receptor antagonist; enhanced receptor selectivity

Key Observations from Structural Comparisons

Substituent Position and Electronic Effects: The 2-methoxyphenoxy group in the target compound (vs. 4-methoxyphenyl in ) demonstrates how methoxy positioning influences electronic properties.

Heterocyclic Core Modifications :

  • Replacing the pyrimidine ring with a pyrazole () reduces aromaticity and alters hydrogen-bonding capacity. Pyrazole-containing analogs may exhibit weaker π-π stacking interactions but improved solubility due to decreased planarity .

Lipophilicity and Halogenation :

  • The dichlorobenzyloxy-substituted analog () shows significantly higher molecular weight (495.34 vs. 324.33) and lipophilicity, which could enhance membrane permeability but raise toxicity concerns .

Computational and Pharmacological Insights

  • Docking Studies : Tools like AutoDock Vina () and AutoDock4 () suggest that analogs with extended substituents (e.g., dichlorobenzyloxy) may occupy deeper binding pockets in target proteins, while smaller groups (e.g., methoxy) favor surface interactions.
  • Metabolic Stability : Compounds with allyloxy chains () are prone to oxidative metabolism, whereas halogenated derivatives () may exhibit longer half-lives due to resistance to enzymatic degradation .

Biological Activity

5-Methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its biological activity based on recent studies, including data tables, case studies, and detailed findings from various research sources.

Molecular Structure and Properties:

  • Molecular Formula: C17H18N2O4
  • Molecular Weight: 314.34 g/mol
  • CAS Number: Not specifically listed in the available sources but can be derived from its structure.

The compound features a pyrimidine ring substituted with a methoxyphenoxy group, which is critical for its biological interactions.

Biological Activity

1. Anticancer Activity:
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related pyrimidine derivatives have shown selective cytotoxicity toward various cancer cell lines, including T-lymphoblastic cells, with IC50 values as low as 9 nM . The mechanism often involves the inhibition of specific enzymes crucial for cancer cell proliferation.

Table 1: Cytotoxicity of Related Compounds

Compound NameCell LineIC50 (nM)
Compound A (Similar Structure)CCRF-CEM19
Compound B (Similar Structure)MOLT-422
5-Methoxy-2-[5-(2-methoxyphenoxy)...JurkatTBD

2. Enzyme Inhibition:
The compound has been explored for its inhibitory effects on various enzymes. For example, it may act as an inhibitor of purine nucleoside phosphorylase (PNP), which is relevant in the context of certain cancers and autoimmune diseases. Selectivity for bacterial enzymes over human counterparts has been observed, suggesting potential therapeutic applications in treating infections without harming human cells .

Case Studies and Research Findings

A notable study characterized the pharmacological profile of a series of pyrimidine derivatives, including those structurally related to this compound. The research involved:

  • In vitro assays demonstrating low nanomolar inhibitory activities against specific targets.
  • Crystallographic studies revealing the binding interactions between the compound and target enzymes.

These findings underscore the importance of structural modifications in enhancing biological activity .

Pharmacokinetics and ADMET Profile

Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for evaluating the therapeutic potential of any compound. Preliminary evaluations suggest that derivatives of this compound exhibit favorable ADMET profiles, indicating good oral bioavailability and low toxicity in preliminary animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.